molecular formula C8H8FNO3 B13588906 (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Cat. No.: B13588906
M. Wt: 185.15 g/mol
InChI Key: PCSJHPZLGMEIIY-YFKPBYRVSA-N
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Description

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Fluoro-5-nitrobenzyl alcohol: Lacks the chiral center present in (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

    2-Fluoro-5-nitrophenylacetic acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1

InChI Key

PCSJHPZLGMEIIY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)O

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O

Origin of Product

United States

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